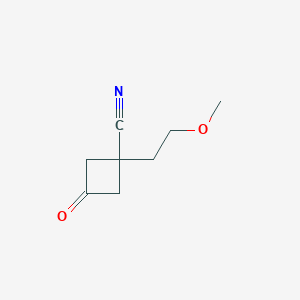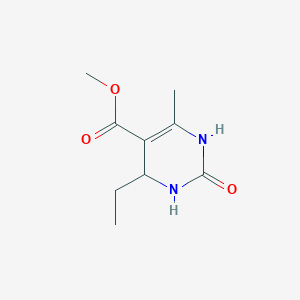
2,6-Difluoropyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoropyridine-4-sulfonyl chloride is a chemical compound with the CAS Number: 1261468-54-5 . It has a molecular weight of 213.59 and its IUPAC name is 2,6-difluoro-4-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, often involves methods like the Umemoto reaction and Balts-Schiemann reaction . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Treatment
- Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives : Research on alternatives to perfluorooctanesulfonate (PFOS) for use in the electroplating industry, focusing on fluorinated ether sulfonates, suggests potential environmental applications of fluorinated compounds similar to "2,6-Difluoropyridine-4-sulfonyl chloride" (Ruan et al., 2015).
Polymer Science
- Synthesis and Properties of Novel Soluble Fluorinated Polyamides : The development of fluorinated polyamides containing pyridine and sulfone moieties for high-performance materials indicates the significance of such structures in creating advanced polymers with desirable thermal and mechanical properties (Liu et al., 2013).
Medicinal Chemistry
- Carbonic Anhydrase Inhibitors : The study on perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as potent inhibitors of carbonic anhydrase enzyme, with implications for the development of novel drugs, illustrates the pharmaceutical relevance of fluorinated sulfonamide structures (Scozzafava et al., 2000).
Material Science
- Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : The synthesis of sulfonated aromatic diamine monomers for improved water flux in nanofiltration membranes underscores the utility of sulfonated compounds in enhancing the performance of filtration technologies, relevant to water treatment and purification processes (Liu et al., 2012).
Organic Synthesis
- Synthesis of Tetrahydropyridine Derivatives : Demonstrates the application of sulfonated compounds in the synthesis of organic structures, highlighting the versatility of sulfonated intermediates in facilitating various chemical transformations (An & Wu, 2017).
Safety and Hazards
Zukünftige Richtungen
Fluorinated pyridines, including 2,6-Difluoropyridine-4-sulfonyl chloride, have been steadily increasing in interest due to their potential applications in various fields . They are often used in the development of new agricultural products and pharmaceuticals . The future directions of this compound will likely continue to explore these applications and others.
Eigenschaften
IUPAC Name |
2,6-difluoropyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)9-5(8)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVDKCWNFMXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)

![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)


![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
